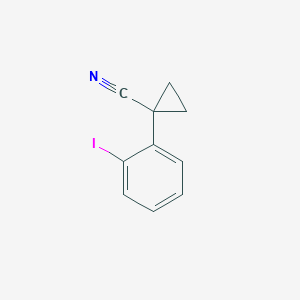

1-(2-Iodophenyl)cyclopropanecarbonitrile

Description

1-(2-Iodophenyl)cyclopropanecarbonitrile is a cyclopropane derivative featuring an ortho-iodophenyl substituent and a nitrile group. Its molecular formula is C₁₀H₇IN, with a molecular weight of 268.08 g/mol (estimated). This compound is notable for its structural rigidity due to the cyclopropane ring, which imparts unique electronic and steric properties. It is classified under acute toxicity categories (dermal, inhalation, oral) and as an eye/skin irritant .

Properties

Molecular Formula |

C10H8IN |

|---|---|

Molecular Weight |

269.08 g/mol |

IUPAC Name |

1-(2-iodophenyl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C10H8IN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 |

InChI Key |

UQAIKVPXMLSICM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=CC=CC=C2I |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Iodophenyl)cyclopropanecarbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenyl derivatives and cyclopropane precursors.

Cyclopropanation Reaction: The key step involves the cyclopropanation of the 2-iodophenyl derivative. This can be achieved using reagents like diazomethane or other carbene precursors under controlled conditions.

Carbonitrile Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2-Iodophenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.

Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring can be opened to form linear or branched products.

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : The compound is explored for its potential as a pharmaceutical intermediate due to its ability to interact with various biological targets. Its structure allows for modifications that can lead to the development of new therapeutic agents.

- Biological Activity : Preliminary studies suggest that 1-(2-Iodophenyl)cyclopropanecarbonitrile may exhibit anti-inflammatory and antitumor properties. Research indicates that compounds with similar structures have been effective in inhibiting specific enzymes involved in inflammatory pathways .

-

Organic Synthesis

- Building Block : It serves as a versatile building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds. Its unique reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

- Synthesis of Derivatives : The compound can be modified to produce derivatives with enhanced biological activities or different chemical properties, making it valuable in synthetic chemistry.

Case Study 1: Antitumor Activity

A study investigated the efficacy of 1-(2-Iodophenyl)cyclopropanecarbonitrile against cancer cell lines. Results showed that the compound inhibited the proliferation of certain cancer cells with an IC50 value indicating significant cytotoxicity. This suggests potential applications in cancer therapeutics.

Case Study 2: Anti-inflammatory Effects

In another study, the compound was evaluated for its anti-inflammatory properties using an animal model. Administration led to a reduction in inflammatory markers and swelling, indicating its potential utility in treating inflammatory diseases such as arthritis .

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets. The iodophenyl group can engage in halogen bonding with biological macromolecules, while the cyclopropane ring provides structural rigidity. The carbonitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Halogen-Substituted Derivatives

- 1-(2-Chlorophenyl)cyclopropanecarbonitrile (CAS 122143-18-4): Molecular formula: C₁₀H₇ClN; molecular weight: 188.63 g/mol.

- 1-(4-Fluorophenyl)cyclopropanecarbonitrile (CAS 97009-67-1): Molecular formula: C₁₀H₇FN; molecular weight: 172.17 g/mol.

Heterocyclic Derivatives

- 1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS 1427014-16-1):

Positional Isomers

Cyclopropane vs. Larger Ring Systems

- 1-(2-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-59-4):

Physicochemical Properties

Biological Activity

1-(2-Iodophenyl)cyclopropanecarbonitrile is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-(2-Iodophenyl)cyclopropanecarbonitrile can be represented as follows:

- Molecular Formula : CHI N

- CAS Number : 124276-73-9

This compound features a cyclopropane ring attached to a phenyl group with an iodine substituent and a nitrile functional group. The presence of the iodine atom is significant as it can influence the compound's biological interactions and solubility properties.

1-(2-Iodophenyl)cyclopropanecarbonitrile exhibits various biological activities, primarily through its interaction with specific molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. This inhibition can be crucial in treating conditions like arthritis or other inflammatory diseases.

- Receptor Modulation : It has been suggested that this compound can act as an agonist for certain G-protein coupled receptors (GPCRs), which are pivotal in mediating physiological responses. For instance, it may enhance GLP-1 production in the gastrointestinal tract, which is beneficial for managing metabolic disorders such as diabetes .

Case Studies

Several studies have explored the biological effects of 1-(2-Iodophenyl)cyclopropanecarbonitrile:

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in macrophages, indicating its potential as an anti-inflammatory agent .

- Antidiabetic Potential : Research indicated that the compound could improve insulin sensitivity and reduce blood glucose levels in diabetic models, suggesting its utility in managing diabetes-related complications .

Comparative Biological Activity Table

Research Findings

Recent investigations into the biological activity of 1-(2-Iodophenyl)cyclopropanecarbonitrile have highlighted its promising therapeutic applications:

- Cancer Research : The compound's ability to modulate cellular pathways associated with cancer progression has garnered attention. It may interact with proteins involved in cell proliferation and apoptosis, presenting a potential avenue for cancer therapy .

- Neuroprotective Effects : Preliminary studies suggest that it may also possess neuroprotective properties, potentially benefiting conditions like neurodegeneration through its anti-inflammatory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.